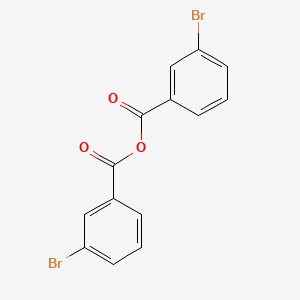

(3-Bromobenzoyl) 3-bromobenzoate

Description

Contextualization within the Class of Halogenated Benzoate (B1203000) Esters and Aromatic Bromine Chemistry

Halogenated benzoate esters are a class of organic compounds characterized by a benzoic acid ester structure bearing one or more halogen atoms on the aromatic ring. These compounds serve as crucial intermediates in the synthesis of more elaborate molecules. sigmaaldrich.com The halogen atom, typically chlorine or bromine, acts as a potent alkylating agent and can be readily substituted. sigmaaldrich.com

Aromatic bromine chemistry focuses on compounds containing a bromine atom bonded to an aromatic ring. The bromine atom significantly influences the molecule's reactivity. It exerts a strong electron-withdrawing inductive effect, which can activate the ring for certain reactions, and a weaker electron-donating mesomeric effect. This dual electronic nature, combined with the bromine's ability to act as a leaving group in transition metal-catalyzed cross-coupling reactions, makes bromo-aromatic compounds highly versatile synthetic intermediates. chemsynthesis.com

(3-Bromobenzoyl) 3-bromobenzoate, as an anhydride (B1165640), is a highly reactive acylating agent, more electrophilic than a corresponding ester but often more manageable than an acid chloride. wikipedia.orglibretexts.org It can be synthesized from 3-bromobenzoic acid, which in turn can be prepared by the oxidation of 3-bromotoluene (B146084) or through the direct bromination of benzoic acid. ijisrt.comchemicalbook.comprepchem.com The presence of two meta-positioned bromine atoms on the phenyl rings of this compound provides two distinct sites for further functionalization, setting it apart from simpler monofunctionalized halogenated esters.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound (3-bromobenzoic anhydride) | 3-Bromobenzoic acid | 3-Bromobenzoyl chloride |

|---|---|---|---|

| CAS Number | 6268-21-9 guidechem.com | 585-76-2 sigmaaldrich.com | 1711-09-7 sigmaaldrich.com |

| Molecular Formula | C₁₄H₈Br₂O₃ | C₇H₅BrO₂ chemsynthesis.com | C₇H₄BrClO guidechem.com |

| Molecular Weight | 384.02 g/mol (calculated) | 201.02 g/mol chemsynthesis.com | 219.46 g/mol sigmaaldrich.com |

| Appearance | Not specified, likely solid | Solid | Liquid sigmaaldrich.com |

| Melting Point | Not specified | 155-158 °C sigmaaldrich.com | Not applicable |

| Boiling Point | Not specified | Not applicable | 74-75 °C at 0.5 mmHg sigmaaldrich.com |

| Density | Not specified | Not specified | 1.662 g/mL at 25 °C sigmaaldrich.com |

Note: Data for this compound is limited. Properties are inferred from related compounds and theoretical calculations.

Significance of Bromobenzoyl Moieties in Modern Organic Synthesis and Materials Science

The bromobenzoyl moiety is a significant structural unit in both organic synthesis and materials science due to the versatile reactivity of the bromine atom.

In organic synthesis , the bromine atom on the benzoyl group serves as a critical "handle" for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern synthetic chemistry for constructing complex molecular frameworks from simpler precursors. For instance, the precursor 3-bromobenzoyl chloride is used in the synthesis of biologically active compounds such as oxadiazole and diazepan derivatives. sigmaaldrich.com This highlights the role of the 3-bromobenzoyl unit as a key building block in medicinal chemistry and drug discovery. The anhydride this compound can serve as a powerful acylating agent to introduce the 3-bromobenzoyl group into molecules containing nucleophiles like alcohols and amines. wikipedia.orglibretexts.org

In materials science , brominated compounds have historically been used as flame retardants. While the specific application of this compound in this area is not widely documented, the presence of bromine atoms can enhance the thermal stability and fire resistance of polymeric materials. Furthermore, the reactive sites on the molecule could be exploited for the synthesis of novel polymers or for modifying the surfaces of materials, imparting new functionalities.

Table 2: Key Reactions Involving the Bromobenzoyl Moiety

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Alcohols, Amines | Esters, Amides | Introduction of the bromobenzoyl group into various molecules. wikipedia.orglibretexts.org |

| Suzuki Coupling | Boronic acids, Pd catalyst, Base | Biaryl compounds | Formation of C-C bonds, key for complex molecule synthesis. fiveable.me |

| Heck Coupling | Alkenes, Pd catalyst, Base | Substituted alkenes | Formation of C-C bonds, synthesis of stilbenes and cinnamates. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Aryl alkynes | Formation of C-C triple bonds, important in materials and natural products. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Aryl amines | Formation of C-N bonds, crucial for pharmaceuticals and organic materials. |

Challenges and Opportunities in the Academic Research of Complex Brominated Esters

The study of complex brominated esters like this compound is accompanied by a unique set of challenges and a wealth of opportunities.

Challenges:

Synthetic Complexity: The synthesis of polyhalogenated aromatic compounds can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity and avoid unwanted side products. ijisrt.com

Reactivity Control: The high reactivity of the anhydride functional group requires anhydrous conditions and careful handling to prevent hydrolysis. Selectively reacting one functional group in the presence of others (e.g., performing a cross-coupling reaction without affecting the anhydride) can be difficult.

Environmental and Toxicological Profile: Many polyhalogenated aromatic hydrocarbons are persistent organic pollutants (POPs) with potential toxicity. sigmaaldrich.com Research into these compounds necessitates an understanding of their environmental fate and the development of greener synthetic methods to minimize their impact.

Opportunities:

Novel Synthesis Methodologies: The challenges in synthesizing these molecules drive the development of new, more efficient, and selective catalytic methods. There is an ongoing effort to create "green" synthetic pathways that are solvent-free or use environmentally benign catalysts. ijisrt.com

New Materials and Pharmaceuticals: The unique structure of this compound makes it an attractive scaffold for creating novel materials. By functionalizing the bromine atoms, researchers can potentially develop new liquid crystals, polymers with enhanced properties, or new flame retardants. In medicinal chemistry, it can be a precursor to complex molecules with potential therapeutic activities.

Mechanistic Insights: Studying the interplay of reactivity between the anhydride group and the bromo-substituents can provide deeper fundamental understanding of reaction mechanisms, electronic effects, and catalysis in organic chemistry.

Esterification Approaches for Brominated Benzoate Linkages

Esterification, the classic reaction between a carboxylic acid and an alcohol, can be adapted to synthesize this compound. This typically involves the reaction of 3-bromobenzoic acid with a suitable 3-bromobenzoyl derivative.

Direct Condensation Reactions Involving 3-Bromobenzoic Acid and its Derivatives

The direct condensation of two molecules of 3-bromobenzoic acid to form the corresponding anhydride, 3-bromobenzoic anhydride, is a related and important transformation. hairuichem.com This anhydride can then react with an alcohol to form the ester. One of the foundational methods for preparing the precursor, 3-bromobenzoic acid, involves the oxidation of 3-bromotoluene using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com Another approach involves the direct bromination of benzoic acid using bromine in water, heated in a sealed tube. prepchem.com Solvent-free and catalyst-free methods for the synthesis of 3-bromobenzoic acid are also being explored under the principles of green chemistry, utilizing techniques like sonication. ijisrt.com

A general procedure for the synthesis of 3-bromobenzoic acid from 3-bromotoluene is as follows:

Mix m-bromotoluene with potassium hydroxide (B78521) and water. chemicalbook.com

Heat the mixture to boiling and slowly add potassium permanganate. chemicalbook.com

Reflux the mixture for several hours. chemicalbook.com

After filtration, the crude product is obtained by acidification. chemicalbook.com

Acylation Strategies Utilizing 3-Bromobenzoyl Halides (e.g., 3-Bromobenzoyl Chloride)

A more common and efficient method for forming the ester linkage is through the use of an activated carboxylic acid derivative, such as an acyl halide. 3-Bromobenzoyl chloride is a key intermediate in this process. nordmann.global It is typically synthesized from 3-bromobenzoic acid by reacting it with a chlorinating agent like thionyl chloride. This acyl chloride is then reacted with a nucleophile, in this case, the hydroxyl group of another 3-bromobenzoic acid derivative or a related alcohol, to form the ester. This is a type of nucleophilic acyl substitution. chemguide.co.uk

3-Bromobenzoyl chloride is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals. nordmann.globalsigmaaldrich.comsigmaaldrich.com

Table 1: Properties of 3-Bromobenzoyl Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | BrC₆H₄COCl | sigmaaldrich.com |

| Molecular Weight | 219.46 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 74-75 °C at 0.5 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.662 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

In the synthesis of complex molecules containing multiple reactive sites, regioselectivity is crucial. For brominated benzoic acids and their derivatives, various catalytic systems have been developed to control the position of esterification. For instance, Rh(III)-catalyzed C-H activation has been used for the ortho-alkenylation of benzoic acids, demonstrating high regioselectivity. acs.org Similarly, regioselective monoprotection of hydroxyl groups in sugars using benzoylation has been achieved with dimethyltin (B1205294) dichloride as a catalyst. organic-chemistry.org While not directly describing the synthesis of the title compound, these methods highlight the advanced strategies available for controlling reactions on substituted benzoic acids.

The formation of esters from carboxylic acids and alcohols is often slow and requires a catalyst. Acid catalysts are commonly used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. For example, concentrated sulfuric acid is used in the synthesis of methyl 3-bromobenzoate from 3-bromobenzoic acid and methanol (B129727). chemicalbook.com

In the context of acylation with acyl chlorides, a Lewis acid catalyst like aluminum chloride is often employed in Friedel-Crafts acylation reactions. chemguide.co.ukmasterorganicchemistry.com For esterifications, catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) are highly effective. organic-chemistry.org The Mitsunobu reaction provides another powerful method for esterification, particularly for sterically hindered alcohols, utilizing triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgorgsyn.orgnih.gov This reaction proceeds with inversion of stereochemistry. organic-chemistry.orgnih.govscispace.com

Table 2: Common Catalysts and Reagents in Esterification

| Reaction Type | Catalyst/Reagent | Function | Reference |

|---|---|---|---|

| Fischer Esterification | Sulfuric Acid | Acid catalyst | chemicalbook.com |

| Friedel-Crafts Acylation | Aluminum Chloride | Lewis acid catalyst | chemguide.co.ukmasterorganicchemistry.com |

| DMAP-catalyzed Esterification | DMAP | Nucleophilic catalyst | organic-chemistry.org |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Activating agents for the alcohol | wikipedia.orgorganic-chemistry.orgnih.gov |

Transesterification Processes for the this compound Moiety

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method could potentially be used to synthesize this compound by reacting a simple ester of 3-bromobenzoic acid, such as methyl 3-bromobenzoate, with a 3-bromobenzyl alcohol derivative in the presence of a suitable catalyst. nist.gov Enzymatic transesterification, using lipases like Novozym 435, has been explored for the synthesis of glyceryl benzoates. nih.gov Brønsted acidic ionic liquids have also been developed as catalysts for the transesterification of oils to produce biodiesel. researchgate.net

Multi-step Synthetic Routes for this compound Scaffolds

Synthesis of 3-Bromobenzoic Acid and 3-Bromobenzoyl Precursors

The synthesis of the essential precursors, 3-bromobenzoic acid and its activated form, 3-bromobenzoyl chloride, is a critical first step. These compounds can be prepared through several established chemical transformations, including oxidation of substituted toluenes and halogenation of benzoic acid derivatives.

A common and efficient method for the synthesis of 3-bromobenzoic acid is the oxidation of m-bromotoluene. chemicalbook.cominnospk.com This process involves the conversion of the methyl group on the toluene (B28343) ring to a carboxylic acid group.

One of the most utilized oxidizing agents for this transformation is potassium permanganate (KMnO₄) in an alkaline solution. chemicalbook.comchemicalbook.com The reaction is typically carried out by heating a mixture of m-bromotoluene, potassium hydroxide, and water, followed by the slow addition of potassium permanganate. The mixture is then refluxed for several hours. chemicalbook.com After the reaction is complete, the manganese dioxide byproduct is filtered off, and the resulting filtrate is acidified to precipitate the 3-bromobenzoic acid. chemicalbook.com This method is known for providing high yields and purity. innospk.com

Table 1: Oxidation of m-Bromotoluene to 3-Bromobenzoic Acid

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|

Alternative strategies for synthesizing 3-bromobenzoic acid involve halogen exchange reactions and electrophilic aromatic substitution.

One such method starts from 3-aminobenzoic acid, which undergoes a diazotization reaction followed by a Sandmeyer reaction. google.com This involves treating the amino group with a nitrite (B80452) source in the presence of a strong acid to form a diazonium salt, which is then reacted with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring.

Another approach is the direct bromination of benzoic acid. This reaction proceeds via electrophilic aromatic substitution. ijisrt.com Since the carboxylic acid group is a meta-directing group, the incoming bromine atom is directed to the meta position, yielding 3-bromobenzoic acid. ijisrt.comquora.com This reaction is often carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a better electrophile. ijisrt.com A solvent- and catalyst-free approach using bromine and sonication has also been reported. ijisrt.com

Furthermore, regioselective halogen-metal exchange reactions can be employed. For instance, 3-substituted 1,2-dibromo arenes can undergo a halogen-metal exchange predominantly at the 2-position, and subsequent carboxylation can lead to substituted bromobenzoic acids. organic-chemistry.orgresearchgate.net

Sequential Functional Group Interconversions Leading to Ester Formation

The formation of the ester, this compound, is achieved through the reaction of a 3-bromobenzoic acid derivative with a 3-bromobenzoyl derivative. This typically involves a two-step sequence where one molecule of 3-bromobenzoic acid is converted into a more reactive acyl chloride, which then reacts with a second molecule of 3-bromobenzoic acid or its corresponding alcohol (3-bromobenzyl alcohol). ub.edusolubilityofthings.com

The first step is the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu

Table 2: Preparation of 3-Bromobenzoyl Chloride

| Reactant | Reagent | Product | Reference |

|---|

Once 3-bromobenzoyl chloride is synthesized, it can react with another molecule of 3-bromobenzoic acid in the presence of a base to form the anhydride, which can then rearrange to the ester, or more directly, it can react with 3-bromobenzyl alcohol in an esterification reaction. The reaction of an acyl chloride with an alcohol is a standard method for ester synthesis and is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. ub.edu

Alternatively, direct esterification of 3-bromobenzoic acid with an alcohol can be achieved using a strong acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. chemicalbook.com For instance, methyl 3-bromobenzoate is synthesized by refluxing 3-bromobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com A similar principle would apply to the synthesis of this compound from 3-bromobenzoic acid and 3-bromobenzyl alcohol.

Palladium-Catalyzed Coupling Reactions in Bromobenzoyl Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to the synthesis of derivatives of bromobenzoyl compounds. nih.govresearchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction, for example, can be used to modify the aromatic core of bromobenzoyl derivatives. nih.gov In this reaction, an aryl halide (like a bromobenzoyl compound) is coupled with an organoboron reagent (such as a phenylboronic acid) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of various aryl or heteroaryl substituents onto the benzoyl framework, leading to a diverse range of derivatives. For instance, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea has been coupled with different arylboronic acids using a Pd(PPh₃)₄ catalyst to synthesize a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. nih.gov

Other palladium-catalyzed reactions, such as the Heck coupling or Buchwald-Hartwig amination, could also be employed to functionalize the bromo-substituted positions of the benzoyl precursors, thereby creating a wide array of analogous architectures. These reactions offer high functional group tolerance and regioselectivity. researchgate.netchemrxiv.org

Table 3: Example of a Palladium-Catalyzed Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Product | Reference |

|---|

Advanced and Emerging Synthetic Techniques for Related Bromobenzoates

In addition to traditional solution-phase synthesis, modern techniques are being explored to create more sustainable and efficient methods for the preparation of bromobenzoates and related compounds.

Mechanochemical Synthesis under Controlled Conditions

Mechanochemistry, which involves inducing chemical reactions through mechanical force, is an emerging green synthetic methodology. youtube.comnih.govrsc.org This technique, often performed in a ball mill, can lead to solvent-free or low-solvent reactions, reduced reaction times, and sometimes different product selectivities compared to solution-based methods. beilstein-journals.orgresearchgate.net

The mechanochemical synthesis of esters has been demonstrated, and this approach could be applied to the synthesis of this compound. The solid reactants, such as 3-bromobenzoic acid and a suitable coupling agent or a chlorinated derivative, would be milled together, potentially with a catalytic amount of a solid base. This solvent-free approach offers advantages in terms of environmental impact and operational simplicity. nih.gov

Furthermore, palladium-catalyzed reactions, such as borylation, have been successfully carried out under mechanochemical conditions. beilstein-journals.org The solid-state borylation of aryl halides using a ball mill has been shown to be a rapid and efficient method for producing arylboronates, which are key intermediates in Suzuki-Miyaura couplings. beilstein-journals.org This demonstrates the potential of mechanochemistry to be integrated with modern catalytic methods for the synthesis of complex bromobenzoate derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromobenzoyl) 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3/c15-11-5-1-3-9(7-11)13(17)19-14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJZPASJHDOOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284397 | |

| Record name | 3-bromobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-21-9 | |

| Record name | NSC37113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromobenzoyl 3 Bromobenzoate and Analogous Architectures

Advanced Synthetic Platforms

The transformation of aryl bromides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The use of microflow reaction systems, also known as continuous flow chemistry, has emerged as a powerful technology for conducting these transformations with enhanced safety, efficiency, and control compared to traditional batch methods. kth.se Microreactors offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle highly reactive intermediates. researchgate.netcam.ac.uk These features are particularly beneficial for reactions involving aryl bromides, which often require reactive organometallic species or proceed under harsh conditions. researchgate.netchemistryviews.org

The synthesis of architectures analogous to (3-Bromobenzoyl) 3-bromobenzoate, such as biaryls and aryl esters, has been significantly advanced by the application of microflow technology to palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.netacs.org Continuous flow setups allow for the efficient coupling of aryl bromides with various partners, including organolithium reagents and boronic acids, often with dramatically reduced reaction times and improved yields. chemistryviews.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions in Flow

A significant area of development has been the adaptation of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi-type couplings, to continuous flow systems. These methods are fundamental for creating C-C bonds from aryl bromide precursors.

Researchers have developed efficient continuous-flow protocols for the palladium-catalyzed cross-coupling of organolithium reagents with a range of substituted aryl bromides. chemistryviews.org In one such system, a solution of the aryl bromide and a palladium catalyst was mixed with an organolithium reagent in a coil reactor, achieving high yields in as little as 40 seconds of residence time. chemistryviews.org This approach demonstrates the ability of flow chemistry to manage the high reactivity of organolithium compounds safely and effectively. chemistryviews.org

The table below summarizes the conditions and outcomes of a continuous-flow Pd-catalyzed cross-coupling reaction.

| Aryl Bromide | Coupling Partner | Catalyst | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | n-Hexyllithium | Pd[P(tBu)3]2 (2.5 mol%) | 40 s | 67 | chemistryviews.org |

| 4-Bromoanisole | n-Hexyllithium | Pd[P(tBu)3]2 (0.5 mol%) | 40 s | 50 | chemistryviews.org |

Similarly, Suzuki-Miyaura cross-coupling reactions have been successfully implemented in continuous flow, using both homogeneous and heterogeneous palladium catalysts. mdpi.comresearchgate.net The use of packed-bed reactors with immobilized palladium catalysts offers the advantage of easy catalyst separation and reuse, contributing to more sustainable processes. researchgate.netrsc.org These systems have been shown to be effective for a wide range of aryl bromides, including those with electron-donating and electron-withdrawing substituents, as well as heteroaryl bromides. mdpi.com

Lithiation and Functionalization in Microreactors

Microflow systems are exceptionally well-suited for reactions involving halogen-lithium exchange, a key step in the functionalization of aryl bromides. The rapid mixing and precise temperature control inherent to microreactors prevent the decomposition of the often unstable aryllithium intermediates. researchgate.netcam.ac.uk This allows for the efficient generation of aryllithiums from aryl bromides, which can then be reacted in-line with various electrophiles. researchgate.net

For instance, the homocoupling of aryl halides has been achieved in an integrated flow microreactor system. researchgate.net This process involves a rapid bromine-lithium exchange followed by an iron(III) chloride-promoted homocoupling, with the entire sequence completed in under a minute. researchgate.net

The table below details the optimization of a Br-Li exchange reaction in a microfluidic device.

| Substrate | Reagent | System | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Bromoanisole | n-BuLi | Microfluidic Device | 1 s | 95 | researchgate.net |

| p-Bromoanisole | n-BuLi | Batch | 1 min | 49 | researchgate.net |

These methodologies highlight the potential for using microflow systems to prepare precursors for this compound. For example, a 3-bromophenyllithium species could be generated in a flow reactor from 1,3-dibromobenzene (B47543) and subsequently carboxylated to form 3-bromobenzoic acid, a direct precursor. While the direct synthesis of this compound in a microflow system has not been explicitly reported, the successful application of this technology to related aryl bromide transformations, such as esterification and acylation, suggests its feasibility. nih.govrsc.orgorganic-chemistry.org The principles established for controlling reactive intermediates and accelerating coupling reactions are directly applicable to the formation of the benzoic anhydride (B1165640) linkage from 3-bromobenzoyl precursors. researchgate.netnih.gov

Advanced Spectroscopic Characterization of 3 Bromobenzoyl 3 Bromobenzoate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Analysis of Aromatic Ring Modes and Bromine Substitution SignaturesVibrational spectroscopy would also reveal characteristic absorption bands for the C-Br stretching, C-O-C stretching of the anhydride (B1165640) linkage, and various aromatic C-H and C=C vibrations, providing a complete fingerprint of the molecule.

Without access to this primary data for (3-Bromobenzoyl) 3-bromobenzoate, any further discussion would be speculative and fall outside the scope of a rigorous scientific report. The synthesis and subsequent detailed spectroscopic analysis of this compound would be a valuable contribution to the chemical literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov For small molecules, typically those under 400 Da, HRMS can determine the precise elemental composition (C, H, N, O, S, etc.) from these accurate mass measurements alone. nih.gov

For this compound, the molecular formula is C₁₄H₈Br₂O₃. HRMS can confirm this composition by measuring its monoisotopic mass with high precision, typically to within a few parts per million (ppm). The presence of two bromine atoms, which have two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creates a distinctive isotopic pattern in the mass spectrum, further confirming the compound's identity.

Table 1: Elemental and Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₈Br₂O₃ |

| Monoisotopic Mass | 381.8888 Da |

| Average Mass | 384.024 Da |

| Nominal Mass | 382 Da |

This interactive data table provides fundamental mass properties for the specified compound.

Elucidation of Fragmentation Pathways Relevant to Brominated Benzoate (B1203000) Esters

The fragmentation of this compound, which is a symmetric anhydride, under electron ionization (EI) in a mass spectrometer can be predicted based on the fragmentation patterns of related aromatic esters and anhydrides. nih.govyoutube.com The initial event is the removal of an electron to form the molecular ion (M⁺•). The key fragmentation pathways involve the cleavage of the anhydride functional group and the carbon-bromine bond.

A primary and highly favorable fragmentation is the cleavage of the central C-O-C anhydride bond. This heterolytic cleavage results in the formation of a stable 3-bromobenzoyl cation ([C₇H₄BrO]⁺) and a 3-bromobenzoate radical. The 3-bromobenzoyl cation is particularly stable due to the resonance delocalization of the positive charge. This fragment is expected to produce a very intense signal in the mass spectrum. nist.gov

Further fragmentation of the 3-bromobenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule. This process yields the 3-bromophenyl cation ([C₆H₄Br]⁺). nist.gov The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be evident in all bromine-containing fragments, resulting in pairs of peaks separated by two mass units (m/z and m/z+2) with nearly equal intensity.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion/Fragment | Formula | m/z (⁷⁹Br) | m/z (⁸¹Br) | Neutral Loss |

| Molecular Ion | [C₁₄H₈Br₂O₃]⁺• | 382 | 384, 386 | - |

| 3-Bromobenzoyl Cation | [C₇H₄BrO]⁺ | 183 | 185 | C₇H₄BrO₂• |

| 3-Bromophenyl Cation | [C₆H₄Br]⁺ | 155 | 157 | CO |

This interactive table outlines the primary fragmentation pathways and the expected mass-to-charge ratios for key fragments, accounting for bromine isotopes.

X-ray Diffraction (XRD) for Single-Crystal and Powder Diffraction Studies

Determination of Molecular Conformation and Crystal Packing in Related Bromobenzoates

The crystal structures of several related bromobenzoate esters and bromobenzoic acids have been determined, offering a model for the likely conformation and packing of this compound. nrcresearchpress.comscispace.comrsc.orgresearchgate.netnih.gov

For instance, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate reveals that the molecule is composed of two nearly planar fragments: the 3-bromobenzoate group and the 2-oxo-2-p-tolylethyl group. researchgate.net The dihedral angle between these two fragments is a key conformational descriptor. researchgate.net In the case of this compound, the molecule consists of two 3-bromobenzoyl units linked by an oxygen atom. The conformation will be defined by the torsion angles around the C-O-C anhydride linkage.

The crystal packing in related brominated aromatic compounds is often stabilized by a network of weak intermolecular interactions. In the structure of 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate, weak C—H⋯O hydrogen bonds and Br⋯Br contacts [3.6491 (7) Å] link the molecules into layers. researchgate.net Similar interactions, such as C-H···O bonds and potential halogen bonding (C-Br···O or C-Br···π), are expected to play a crucial role in the crystal packing of this compound, influencing its physical properties.

Table 3: Crystallographic Data for a Related Compound: 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate researchgate.net

| Parameter | Value |

| Formula | C₁₆H₁₃BrO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7977 (3) |

| b (Å) | 10.9951 (7) |

| c (Å) | 14.1645 (8) |

| α (°) | 74.829 (5) |

| β (°) | 87.758 (5) |

| γ (°) | 79.327 (5) |

| Volume (ų) | 708.64 (7) |

| Z | 2 |

| Key Interaction | Br⋯Br contacts [3.6491 (7) Å] |

This interactive table presents crystallographic data for a structurally related bromobenzoate ester, providing a basis for understanding the potential solid-state structure of this compound.

Computational Chemistry and Theoretical Studies on 3 Bromobenzoyl 3 Bromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for (3-Bromobenzoyl) 3-bromobenzoate. This information is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been generated in the reviewed literature. An MEP surface map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental for predicting its interaction with other chemical species.

Without foundational DFT calculations, the global and local reactivity descriptors—such as chemical hardness, softness, electronegativity, and the Fukui function—have not been calculated for this compound. These descriptors provide quantitative measures of a molecule's reactivity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

There is no evidence of Molecular Dynamics (MD) simulations being conducted for this compound. MD studies would be instrumental in exploring the molecule's conformational flexibility, including the rotational dynamics around the ester linkage and the phenyl rings, and understanding its behavior in different environments over time.

Prediction of Spectroscopic Properties from First Principles

First-principles predictions of the spectroscopic properties of this compound are not present in the scientific literature. These computational methods are used to simulate spectra, which can then be compared with experimental data to confirm the molecular structure.

No computational simulations of the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound were found. Such simulations, when compared with experimental spectra, serve as a critical tool for structural elucidation and verification.

Thermochemical Studies and Calculation of Thermodynamic Parameters

Computational chemistry provides powerful tools for investigating the thermodynamic properties of molecules, offering insights into their stability and reactivity. For a compound like this compound, thermochemical studies are essential for understanding its behavior in chemical reactions. These theoretical investigations typically involve the calculation of key thermodynamic parameters that govern the compound's formation, stability, and reaction pathways.

Gibbs Free Energy of Formation for Halogenated Benzoates

The standard Gibbs free energy of formation (ΔG°f) is a critical thermodynamic parameter that quantifies the spontaneity of a compound's formation from its constituent elements in their standard states. For halogenated benzoates, this value provides a measure of their thermodynamic stability. Answering the question of how halogenated aromatics fit into the sequence of redox reactions in the natural environment requires information on their Gibbs free energy of formation values researchgate.net.

Computational methods, particularly ab initio quantum chemical calculations, have become increasingly accurate for estimating thermodynamic properties like the enthalpy of formation (ΔH°f) and standard entropy (S°), which are used to calculate ΔG°f. researchgate.netnih.gov The standard molar Gibbs free energy of formation is calculated using the equation:

ΔG°f = ΔH°f - TΔS°

where T is the temperature (typically 298.15 K) and ΔS° is the change in standard entropy. nih.gov More accurate quantum chemical calculation methods have become available to estimate these values, surpassing older group contribution methods. researchgate.net

Below is a representative table illustrating the calculated Gibbs free energy of formation for a series of brominated phenols, which serves as an example of the type of data generated in such computational studies.

| Compound Name | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) |

| 2-Bromophenol | Gas | -75.0 | -45.1 |

| 3-Bromophenol | Gas | -78.3 | -48.0 |

| 4-Bromophenol | Gas | -78.8 | -48.2 |

| 2,4-Dibromophenol | Gas | -47.0 | -11.0 |

| 2,6-Dibromophenol | Gas | -43.1 | -7.2 |

| 2,4,6-Tribromophenol | Gas | -19.7 | 28.5 |

Reaction Energetics and Transition State Analysis

Beyond determining the stability of a molecule, computational chemistry is employed to explore the energetics of chemical reactions involving the compound. This includes calculating the energies of reactants, products, and, crucially, the transition states that connect them. For this compound, this could involve studying its formation, for example, from the reaction of 3-bromobenzoyl chloride and sodium 3-bromobenzoate, or its hydrolysis back to 3-bromobenzoic acid.

Transition State Analysis: A transition state (TS) represents the highest energy point along the reaction coordinate—a theoretical structure that is fleeting and cannot be isolated. Locating the precise geometry and energy of the transition state is a primary goal of computational reaction mechanism studies. This is achieved through algorithms that search for a first-order saddle point on the potential energy surface.

Once the transition state is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. The activation energy is a critical parameter as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction.

For a hypothetical reaction, such as the hydrolysis of this compound, computational analysis would involve:

Optimizing the geometries of the reactants: this compound and water.

Optimizing the geometries of the products: two molecules of 3-bromobenzoic acid.

Locating the transition state structure for the reaction.

The table below illustrates the type of data that would be generated from such a computational study.

| Parameter | Description | Calculated Value (Hypothetical) |

| E_reactants | Sum of the electronic energies of reactants | E1 |

| E_products | Sum of the electronic energies of products | E2 |

| E_TS | Electronic energy of the transition state | E_TS |

| ΔH_rxn | Enthalpy of reaction (E2 - E1) | Value in kJ/mol |

| Ea | Activation Energy (E_TS - E1) | Value in kJ/mol |

Chemical Reactivity and Reaction Mechanisms of 3 Bromobenzoyl 3 Bromobenzoate

Hydrolytic Stability and Ester Bond Cleavage Mechanisms

The ester bond in (3-Bromobenzoyl) 3-bromobenzoate is susceptible to hydrolysis, a reaction that involves the cleavage of this bond by water. This process can be catalyzed by both acids and bases. The stability of the ester is influenced by the electronic effects of the bromine substituents and the nature of the reaction medium.

In a comparative study on the hydrolytic stability of various benzoate (B1203000) esters, ethyl 3-bromobenzoate, a related compound, exhibited specific half-life values under different conditions. semanticscholar.org In basic media, its half-life was determined to be 25 minutes. semanticscholar.org When subjected to hydrolysis in rat plasma and rat liver microsomes, the half-lives were 11 minutes and 12 minutes, respectively. semanticscholar.org These findings suggest that the ester group is readily cleaved by esterases present in biological systems. semanticscholar.org

The mechanism of ester hydrolysis typically proceeds through a nucleophilic acyl substitution pathway. In basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-bromophenoxide leaving group and forming 3-bromobenzoic acid. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

The general procedure for the hydrolysis of esters, such as those related to the title compound, can be carried out by reacting the ester with a hydroxide solution (e.g., LiOH, NaOH, or KOH) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The reaction is then quenched with an acid, and the resulting carboxylic acid can be analyzed. chemicalbook.com

Table 1: Comparative Hydrolytic Stability of Ethyl Bromobenzoate Isomers

| Compound | Half-life in Base (min) | Half-life in Rat Plasma (min) | Half-life in Rat Liver Microsomes (min) |

| Ethyl 2-bromobenzoate | 15 | 10 | N.D. |

| Ethyl 3-bromobenzoate | 25 | 11 | 12 |

| Ethyl 4-bromobenzoate | 12 | 12 | 10 |

| Data sourced from a comparative study on homologous and isosteric esters. semanticscholar.org N.D. = Not Determined. |

Reactivity of the Bromine Substituent on the Aromatic Rings

The bromine atoms attached to the aromatic rings of this compound are key sites of reactivity, participating in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when they are substituted with electron-withdrawing groups. wikipedia.org While the ester group is moderately electron-withdrawing, the reactivity of the bromine atoms in this compound towards nucleophilic aromatic substitution (SNAr) is generally low unless activated by stronger electron-withdrawing groups at the ortho or para positions. libretexts.org

The SNAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide ion). libretexts.orgyoutube.com The presence of electron-withdrawing groups helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. libretexts.org For simple aryl halides, this pathway is generally unfavorable because the intermediate is too high in energy to form at a practical rate. libretexts.org Concerted SNAr mechanisms, where bond formation and bond-breaking occur simultaneously, have also been computationally studied and are predicted for more electron-rich aromatic systems. nih.gov

Organometallic Reactions: Lithiation and Grignard Reagent Interactions

The bromine substituents can be readily converted into organometallic reagents, which are powerful intermediates in organic synthesis.

Lithiation: Treatment of brominated aromatic compounds with organolithium reagents, such as n-butyllithium, can lead to lithium-halogen exchange, forming an aryllithium species. This reaction is typically performed at low temperatures to prevent side reactions. The resulting organolithium compound is a potent nucleophile and can react with a wide range of electrophiles.

Grignard Reagent Formation: The bromine atoms can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent (RMgBr). mnstate.edusigmaaldrich.com This reaction involves the oxidative addition of magnesium to the carbon-bromine bond. The resulting Grignard reagent is a strong nucleophile and a strong base, reacting with electrophiles such as aldehydes, ketones, and esters. mnstate.edumasterorganicchemistry.com When reacting with an ester like this compound, a Grignard reagent will typically add twice to the carbonyl group, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com The use of activated magnesium, such as Rieke magnesium, allows for the preparation of functionalized Grignard reagents at low temperatures. cmu.edu

Reductive Dehalogenation Processes and Environmental Implications

Reductive dehalogenation is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation.

Aryl bromides can be selectively reduced in the presence of other functional groups using a palladium-on-carbon catalyst with hydrogen gas. organic-chemistry.orgresearchwithrutgers.com This method is efficient and uses a cost-effective reductant. organic-chemistry.org Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.orgresearchwithrutgers.com

From an environmental perspective, the anaerobic biodegradation of brominated benzoic acids has been studied. nih.gov Microorganisms from marine and estuarine sediments can utilize bromobenzoates, although often after a significant lag period. nih.gov The initial step in the biodegradation of related bromophenols under certain conditions is reductive dehalogenation. nih.gov The degradation of 3-chlorobenzoate (B1228886), a related halogenated aromatic, has been shown to occur concurrently with sulfate (B86663) reduction in aquifer microorganisms, with reductive dehalogenation being the initial fate process. nih.gov

Reactivity of the Ester Carbonyl Group

The carbonyl group in the ester functionality of this compound is a primary site for nucleophilic attack. As discussed in the context of hydrolysis and Grignard reactions, this electrophilic carbon is susceptible to reaction with a variety of nucleophiles.

Besides hydrolysis and reaction with organometallics, the carbonyl group can undergo other nucleophilic acyl substitution reactions. For instance, reaction with amines (aminolysis) would yield the corresponding amides. The reactivity of the carbonyl group is influenced by the electronic nature of the attached 3-bromobenzoyl and 3-bromophenoxy groups.

Photochemical and Thermal Transformations of Brominated Benzoate Esters

Photochemical Transformations: Brominated aromatic compounds can undergo photochemical transformations upon exposure to light. For some novel brominated flame retardants, phototransformation under simulated sunlight has been observed, with debromination being a major pathway. nih.gov The quantum yields and half-lives of these transformations depend on the specific structure of the compound and the solvent used. nih.gov Visible light-induced C-H bromination of benzyl (B1604629) boronic esters using N-bromosuccinimide (NBS) has been demonstrated, highlighting the potential for light-mediated reactions involving bromine. organic-chemistry.org In general, electronically excited aromatic compounds exhibit significantly different reactivity from their ground state, often leading to products that avoid aromatic stabilization. nih.gov

Thermal Transformations: The thermal stability of this compound is an important consideration. Aromatic esters, in general, exhibit a range of thermal degradation temperatures. mdpi.com Brominated flame retardants can undergo thermal decomposition at temperatures relevant to polymer processing, leading to the loss of bromine and the formation of byproducts like hydrobromic acid. researchgate.net The thermal degradation of various brominated flame retardants has been studied, with the composition of the resulting fire effluents being analyzed. cetjournal.itcetjournal.it For example, the thermal decomposition of some brominated flame retardants at 650 °C releases gases like carbon monoxide and ethylene. cetjournal.it

Enzyme-Mediated Transformations of Related Halogenated Benzoates

The enzymatic transformation of halogenated benzoates is a key area of research in microbial biodegradation. Bacteria, in particular, have demonstrated a remarkable capacity to metabolize these compounds through various enzymatic reactions, including oxidative, reductive, and hydrolytic dehalogenation. nih.govnih.gov The specific pathway employed often depends on the microbial species and the prevailing environmental conditions (aerobic or anaerobic). arizona.edu

Under aerobic conditions, the initial attack on the aromatic ring is commonly catalyzed by dioxygenase enzymes. arizona.edupsu.edu These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to the formation of dihydroxylated intermediates, or catechols. nih.govpsu.edu This hydroxylation destabilizes the aromatic ring, preparing it for subsequent cleavage. psu.edu For instance, toluene (B28343) dioxygenase has been shown to mediate the dihydroxylation of halogen-substituted methyl benzoates. nih.gov

Following the formation of catechol intermediates, ring-cleavage dioxygenases catalyze the fission of the aromatic nucleus. nih.govresearchgate.net There are two main classes of these enzymes: intradiol dioxygenases, which cleave the ring between the two hydroxyl groups, and extradiol dioxygenases, which cleave the ring adjacent to the hydroxyl groups. nih.govresearchgate.net The resulting aliphatic products are then further metabolized. psu.edu

In anaerobic environments, a different strategy known as reductive dehalogenation is often employed. arizona.edu In this process, the halogen substituent is removed and replaced by a hydrogen atom. This reaction is particularly important for highly chlorinated benzoates. For example, the bacterium Desulfomonile tiedjei can reductively dehalogenate 3-chlorobenzoate to benzoate, which is then degraded by other microorganisms. arizona.edu

Another mechanism is hydrolytic dehalogenation, where the halogen atom is replaced by a hydroxyl group from water. This has been observed in the degradation of compounds like 4-chlorobenzoyl CoA by specific dehalogenases. nih.gov

The efficiency and order of degradation can be influenced by the position of the halogen on the benzoate ring. Studies on chloro- and bromobenzoic acid isomers have shown that degradation often follows the order of 4-substituted, followed by 3-substituted, and then 2-substituted isomers. researchgate.net

The following tables summarize key research findings on the enzyme-mediated transformation of various halogenated benzoates and related aromatic compounds.

Table 1: Aerobic Enzymatic Transformations of Halogenated Benzoates

| Enzyme/Enzyme System | Substrate | Microorganism | Key Transformation/Product |

| Toluene Dioxygenase | Methyl 2-halobenzoates (F, Cl, Br, I) | E. coli JM109 (pDTG601A) | Dihydroxylation to form diol regioisomers. nih.gov |

| Biphenyl-2,3-dioxygenase | Polychlorinated biphenyls (PCBs) | Pseudomonas sp. | Initial dihydroxylation, leading to intermediates like 4-chlorobenzoate. researchgate.net |

| 4-chlorobenzoyl CoA dehalogenase | 4-chlorobenzoyl CoA | Arthrobacter sp. strain 4-CB1 | Hydrolytic dehalogenation to 4-hydroxybenzoyl CoA. nih.gov |

| Dioxygenases | Chlorinated benzoates | Various aerobic bacteria | Initial degradative attack leading to catechols. arizona.edu |

Table 2: Anaerobic Enzymatic Transformations of Halogenated Benzoates

| Enzyme/Enzyme System | Substrate | Microorganism/Environment | Key Transformation/Product |

| Reductive Dehalogenase | 3-Chlorobenzoate | Desulfomonile tiedjei | Reductive dechlorination to benzoate. arizona.edu |

| Not specified | Bromobenzoates | Marine and estuarine sediment cultures | Debromination under iron-reducing, sulfidogenic, and methanogenic conditions. nih.gov |

| Benzoate-CoA ligase & Reductive dehalogenase | Halogenated benzoates | Thauera aromatica | Conversion to halogenated benzoyl-CoA followed by ATP-dependent reductive dehalogenation. nih.gov |

Table 3: Enzymes Involved in the Broader Degradation of Halogenated Aromatics

| Enzyme Class | General Function | Example Substrates |

| Monooxygenases (Flavin-dependent) | Catalyze dehalogenation and hydroxylation. nih.gov | Halogenated phenols. nih.gov |

| Dioxygenases (Ring-activating) | Incorporate two hydroxyl groups into the aromatic ring. nih.gov | Chlorobenzene, chlorinated benzoates. arizona.edunih.gov |

| Dioxygenases (Ring-cleavage) | Catalyze the oxidative cleavage of catechol intermediates. nih.gov | Catechols, protocatechuates. researchgate.netresearchgate.net |

| Dehalogenases (Reductive) | Remove a halogen atom and replace it with hydrogen. arizona.edu | 3-Chlorobenzoate. arizona.edu |

| Dehalogenases (Hydrolytic) | Replace a halogen atom with a hydroxyl group. nih.gov | 4-Chlorobenzoyl CoA. nih.gov |

| Haloperoxidases | Catalyze the halogenation of organic compounds. nih.gov | Nikkomycin Z. nih.gov |

Q & A

Basic: What are the established synthetic routes for preparing (3-bromobenzoyl) 3-bromobenzoate, and what critical reaction parameters must be controlled?

Answer: The synthesis typically involves esterification between 3-bromobenzoic acid derivatives and hydroxyl precursors. For example, 3-bromobenzoyl chloride (CAS 1711-09-7) can act as an acylating agent under anhydrous conditions. Key parameters include:

- Temperature control (0–5°C) to minimize hydrolysis of the acyl chloride .

- Solvent selection (e.g., anhydrous dichloromethane) to maintain reactivity .

- Stoichiometric ratio (1:1.2 acylating agent to substrate) to drive the reaction to completion .

Evidence from analogous syntheses shows that reaction times of 4–6 hours under a nitrogen atmosphere yield optimal results .

Basic: Which analytical techniques provide definitive structural confirmation of this compound, and how should data interpretation be approached?

Answer: A combination of spectroscopic methods is critical:

- ¹H/¹³C NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm), while the ester carbonyl resonates at δ ~168 ppm in ¹³C NMR .

- IR spectroscopy : The ester C=O stretch is observed near 1685 cm⁻¹, with bromine substituents causing meta-directing electronic effects .

- Mass spectrometry : Molecular ion clusters should exhibit isotopic patterns consistent with two bromine atoms (M+2 ratio ≈ 1:1) .

Purity validation via GC (≥98%) is recommended, as noted for structurally similar esters .

Advanced: How can researchers resolve contradictions between theoretical and observed spectral data for this compound derivatives?

Answer: Contradictions require iterative validation:

- Orthogonal techniques : Cross-check NMR data with X-ray crystallography (if available) or computational chemistry (DFT calculations) to identify conformational effects .

- Purity reassessment : Use HPLC or GC (as in ) to rule out impurities affecting spectral clarity .

- Calibration checks : Verify spectrometer settings and reference standards to eliminate instrumental artifacts .

Advanced: What solvent systems optimize recrystallization of this compound while maintaining structural integrity?

Answer: Binary solvent systems like ethyl acetate/hexane (1:3 v/v) are effective for analogous brominated esters. Key considerations:

- Gradual cooling : Reduce solubility slowly (from reflux to 4°C over 12 hours) to promote crystal formation .

- Polarity balance : Solvents with dielectric constants (ε) ~4–6 (e.g., ethyl acetate, ε = 6.0) balance solubility and lattice energy requirements .

demonstrates >95% purity for recrystallized bromobenzoylated compounds using this method.

Advanced: What mechanistic insights explain the regioselectivity observed in nucleophilic acyl substitutions involving this compound?

Answer: The meta-bromine substituents create an electron-deficient carbonyl group, enhancing electrophilicity. Key factors:

- Hammett substituent effects : The σmeta value for Br (+0.39) polarizes the carbonyl, favoring nucleophilic attack at sterically accessible positions .

- Kinetic studies : shows 6x faster acylation at primary hydroxyls vs. secondary ones in carbohydrate models, attributed to reduced steric hindrance .

Competing pathways (e.g., hydrolysis) can be suppressed by rigorous anhydrous conditions .

Advanced: How does the electronic environment of the 3-bromobenzoyl group influence its reactivity in cross-coupling reactions?

Answer: The bromine atom’s electron-withdrawing nature:

- Activates the aromatic ring for electrophilic substitution at para/meta positions.

- Facilitates Suzuki-Miyaura couplings : The C–Br bond undergoes oxidative addition with palladium catalysts, though competing ester hydrolysis must be mitigated by pH control (neutral to slightly basic conditions) .

highlights similar reactivity in bromophenylacetic acid derivatives, where bromine enhances electrophilicity in cross-coupling .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer: Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact (flash point: 112°C for analogous esters) .

- Waste disposal : Segregate halogenated waste for professional treatment, as mandated in for brominated benzoic acids .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Answer: Stability is enhanced by:

- Temperature control : Store at –20°C in amber vials to prevent thermal/photo-degradation .

- Desiccants : Use silica gel to minimize hydrolysis under humid conditions .

- Periodic purity checks : Monitor via TLC or GC to detect decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.